![molecular formula C22H14N4S2 B2809379 1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene CAS No. 1965304-91-9](/img/structure/B2809379.png)
1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene
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Overview
Description
1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene is a chemical compound with the linear formula C22H14N4S2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string C1(C2=CC=CC(C3=NC(C4=CC=NC=C4)=CS3)=C2)=NC(C5=CC=NC=C5)=CS1 . This indicates the presence of benzene rings, pyridyl groups, and thiazolyl groups in the structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, coordination polymers have been synthesized using similar compounds . For example, hydrothermal reactions of Zn(NO3)2·6H2O with 1,4-bis[2-(4-pyridyl)ethenyl]benzene (1,4-bpeb) and phenylenediacetic acids have resulted in different coordination polymers .Physical And Chemical Properties Analysis
This compound is a solid substance . It is part of a collection of unique chemicals provided by Sigma-Aldrich . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.properties
IUPAC Name |
4-pyridin-2-yl-2-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4S2/c1-3-10-23-17(8-1)19-13-27-21(25-19)15-6-5-7-16(12-15)22-26-20(14-28-22)18-9-2-4-11-24-18/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSRMCWWBQDSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)C4=NC(=CS4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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